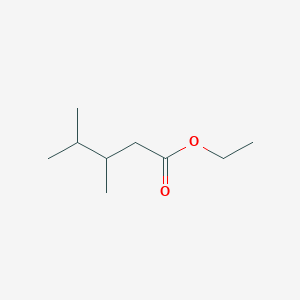

Ethyl 3,4-dimethylpentanoate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 3,4-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-11-9(10)6-8(4)7(2)3/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTYSQUKMOHFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516469 | |

| Record name | Ethyl 3,4-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6570-83-8 | |

| Record name | Ethyl 3,4-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3,4 Dimethylpentanoate and Its Stereoisomers

Esterification Reactions and Optimizations

Esterification represents the most direct approach to ethyl 3,4-dimethylpentanoate, starting from 3,4-dimethylpentanoic acid. This section covers both direct and transesterification routes.

Direct Esterification Routes

Direct esterification, commonly known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comsmolecule.com The reaction between 3,4-dimethylpentanoic acid and ethanol (B145695), typically using a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH), yields this compound. masterorganicchemistry.com The process is an equilibrium, and to drive it towards the product, the alcohol is often used in large excess, serving as both reactant and solvent. masterorganicchemistry.com Another strategy to favor ester formation is the removal of water as it is formed.

The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com For sterically hindered carboxylic acids, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the reaction at milder conditions. organic-chemistry.org

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ (conc.) | Ethanol (excess) | Reflux | 8 | 75 |

| TsOH | Toluene | Reflux (with Dean-Stark trap) | 12 | 82 |

| DCC/DMAP | Dichloromethane | 25 | 4 | 90 |

Transesterification Processes

Transesterification is an alternative method where an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. smolecule.com For instance, mthis compound can be converted to this compound by reacting it with an excess of ethanol in the presence of a catalyst. smolecule.comcymitquimica.com This method is particularly useful if a different ester of 3,4-dimethylpentanoic acid is more readily available. The reaction is also an equilibrium process, and driving it to completion requires a large excess of the desired alcohol or removal of the alcohol byproduct. smolecule.com Both acid-catalyzed (e.g., H₂SO₄) and base-catalyzed (e.g., sodium ethoxide) conditions can be employed. smolecule.comgoogle.com

| Starting Ester | Catalyst | Alcohol | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Mthis compound | H₂SO₄ | Ethanol (excess) | Reflux | 85 |

| Mthis compound | Sodium Ethoxide | Ethanol (excess) | Reflux | 92 |

Synthesis via Carbonyl Additions and Reductions

Indirect routes to this compound often involve the construction of the carbon skeleton through carbonyl addition reactions, followed by further transformations.

Reformatsky-Type Reactions for β-Hydroxy Esters and Subsequent Transformations

The Reformatsky reaction provides a powerful method for the formation of β-hydroxy esters. wikipedia.org This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. wikipedia.org For the synthesis of a precursor to this compound, methyl isopropyl ketone (3-methyl-2-butanone) can be reacted with ethyl bromoacetate (B1195939) and zinc. acs.org The reaction forms an organozinc intermediate, which then adds to the ketone carbonyl, yielding ethyl 3-hydroxy-3,4-dimethylpentanoate after an acidic workup. acs.orgunishivaji.ac.in The resulting β-hydroxy ester can then be dehydrated to a mixture of unsaturated esters, which are subsequently hydrogenated to afford the final product, this compound. acs.org

| Ketone | α-Halo Ester | Metal | Solvent | Yield of β-Hydroxy Ester (%) |

|---|---|---|---|---|

| 3-Methyl-2-butanone (B44728) | Ethyl bromoacetate | Zinc | Benzene/Ether | 68 |

Aldol-Type Condensations Leading to Unsaturated Ester Precursors

Aldol-type condensations are fundamental carbon-carbon bond-forming reactions that can be adapted to synthesize unsaturated ester precursors. classic-castle.com A relevant strategy for the synthesis of an unsaturated precursor to this compound is the Horner-Wadsworth-Emmons (HWE) reaction. conicet.gov.arwikipedia.org This reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion. wikipedia.org Specifically, the condensation of 3-methyl-2-butanone with triethylphosphonoacetate in the presence of a base like sodium hydride yields ethyl 3,4-dimethyl-2-pentenoate. prepchem.com The HWE reaction generally favors the formation of the more stable (E)-alkene. wikipedia.org

| Ketone | Phosphonate Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Methyl-2-butanone | Triethylphosphonoacetate | Sodium Hydride | Diglyme | 91 prepchem.com |

Catalytic Hydrogenation of Unsaturated Ester Precursors

The final step in several indirect synthetic routes to this compound is the catalytic hydrogenation of an unsaturated ester precursor, such as ethyl 3,4-dimethyl-2-pentenoate. This reduction of the carbon-carbon double bond is a thermodynamically favorable process and is typically carried out using hydrogen gas in the presence of a metal catalyst. libretexts.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. libretexts.org The reaction is generally performed under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars. The hydrogenation typically proceeds with syn-addition of the two hydrogen atoms to the double bond. libretexts.org In the case of ethyl 3,4-dimethyl-2-pentenoate, catalytic hydrogenation effectively reduces the double bond to yield the saturated ester, this compound. acs.org

| Catalyst | Solvent | H₂ Pressure | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | Ethanol | 1 atm | 25 | 95 |

| PtO₂ | Ethyl Acetate | 3 atm | 25 | 98 |

| Raney Nickel | Ethanol | 50 atm | 100 | 92 |

Carbonylation and Carboacylation Strategies

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, and related carboacylation processes are powerful tools for synthesizing esters and ketones.

Recent computational studies have explored the palladium/Brønsted acid-catalyzed methoxycarbonylation of internal alkenes to produce mthis compound. acs.orgresearchgate.net This method provides a direct route to the ester from an alkene precursor. The research highlights the critical role of the ligand structure in controlling the reaction's outcome. acs.orgresearchgate.net Specifically, a bidentate phosphine (B1218219) ligand featuring a pyridyl group was shown to be essential for facilitating the methanolysis step, leading to the desired linear ester product. acs.orgresearchgate.net In contrast, ligands without this basic nitrogen site, such as DPEphos, result in a high energy barrier for the methanolysis step, effectively shutting down the production of the ester. acs.org The steric environment of the catalyst was also found to be a key factor in preventing the formation of the branched ester isomer. acs.orgresearchgate.net Advanced palladium catalyst systems with aryldiphosphine ligands have also shown extremely high efficiency (Turnover Number >2,390,000) for the methoxycarbonylation of other alkenes. nih.gov

Nickel-catalyzed three-component 1,2-carboacylation of alkenes has emerged as a robust method for synthesizing complex ketone derivatives. mdpi.comresearchgate.netresearchgate.net This reaction allows for the simultaneous addition of an alkyl group and an acyl group across a double bond. rsc.org For instance, reacting an alkene with an alkyl bromide and an acyl chloride in the presence of a nickel catalyst system can produce functionalized pentanoate derivatives. mdpi.comresearchgate.netresearchgate.net A common catalytic system for this transformation includes NiBr₂·DME as the precursor, 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) as the ligand, and a reducing agent like zinc powder. researchgate.netresearchgate.net This methodology has been successfully applied to synthesize compounds such as methyl-4,4-dimethyl-2-(4-methylbenzoyl)pentanoate in good yields. mdpi.comresearchgate.net Mechanistic studies suggest the reaction may proceed through a radical pathway involving various nickel oxidation states (Ni(0), Ni(I), Ni(III)). mdpi.comrsc.org

Table 2: Examples of Nickel-Catalyzed Carboacylation Products

| Product | Yield | Reference |

|---|---|---|

| Methyl-4,4-dimethyl-2-(4-methylbenzoyl)pentanoate | 78% | researchgate.net |

| Methyl-4,4-dimethyl-2-(2-methylbenzoyl)pentanoate | 64% | researchgate.net |

| Methyl-4,4-dimethyl-2-(4-(trifluoromethyl)benzoyl)pentanoate | 62% | mdpi.com |

Stereoselective Synthesis of this compound

Accessing enantiomerically pure forms of this compound requires sophisticated asymmetric synthesis strategies that can precisely control the formation of its chiral centers.

Several distinct strategies have been developed for the enantioselective synthesis of chiral pentanoate esters and their precursors.

One effective method is the catalytic enantioselective Reformatsky reaction . This reaction, involving an α-halo ester and a ketone, can be rendered asymmetric by using a chiral ligand. For example, the reaction between ethyl bromoacetate and 3-methyl-2-butanone can generate ethyl 3-hydroxy-3,4-dimethylpentanoate, a direct precursor to the target compound, with significant enantiomeric excess when mediated by a chiral catalyst. rsc.org

Another powerful technique is the enzymatic kinetic resolution of racemic esters. nih.gov Hydrolase enzymes like lipases and esterases can selectively hydrolyze one enantiomer of a racemic ester mixture, leaving the other enantiomer unreacted and in high optical purity. This biocatalytic approach offers an environmentally benign route to obtaining both enantiomers of the corresponding acid and the unreacted ester. nih.gov

Furthermore, asymmetric synthesis of chiral precursors provides a versatile entry point. The (R)-enantiomer of 3,4-dimethylpentanoic acid has been explicitly synthesized using a fluorous-phase asymmetric synthesis, which can then be esterified to yield the desired product. Additionally, nonmetallic, chiral organic catalysts can be employed in enantioselective aldol (B89426) reactions to create chiral building blocks. For instance, the addition of propionaldehyde (B47417) to isobutyraldehyde (B47883) can yield (2S,3S)-3-hydroxy-2,4-dimethylpentanal with excellent enantioselectivity (>99% ee), which can serve as a precursor for the pentanoate structure after further transformations. google.com

Table 3: Overview of Enantioselective Synthetic Approaches

| Method | Key Reagent/Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Enantioselective Reformatsky Reaction | Chiral ligand with Zn/Cu | Chiral β-hydroxy ester | Direct formation of a functionalized chiral precursor. rsc.org | rsc.org |

| Enzymatic Kinetic Resolution | Lipases, Esterases | Enantiopure ester and acid | Biocatalytic separation of racemic mixtures. nih.gov | nih.gov |

| Fluorous-Phase Asymmetric Synthesis | Fluorous-tagged chiral auxiliary | Chiral carboxylic acid | Synthesis of a specific enantiomer of the parent acid. |

| Organocatalytic Aldol Reaction | Chiral organic catalyst (e.g., proline derivative) | Chiral β-hydroxy aldehyde | Metal-free synthesis of a chiral precursor aldehyde. google.com | google.com |

Elucidation of Chemical Reactivity and Transformational Pathways of Ethyl 3,4 Dimethylpentanoate

Hydrolytic Stability and Kinetics

Hydrolysis, a reaction that involves the cleavage of the ester bond by water, can be performed under either acidic or basic conditions. chemguide.co.uklibretexts.org The choice of catalyst fundamentally alters the reaction mechanism and its reversibility. chemguide.co.uk

The acid-catalyzed hydrolysis of an ester is a reversible process that is essentially the reverse of Fischer esterification. chemguide.co.ukchemistrysteps.com The reaction requires heating the ester with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid, to shift the equilibrium towards the products. chemguide.co.uklibretexts.org

The mechanism proceeds through several key steps:

Protonation: The reaction begins with the protonation of the carbonyl oxygen of Ethyl 3,4-dimethylpentanoate by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ethoxy group. This converts the ethoxy group into a good leaving group (ethanol).

Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol (B145695).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺) and form the final product, 3,4-dimethylpentanoic acid. libretexts.orgchemguide.co.uk

Table 1: Mechanism Steps of Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1 | Protonation of Carbonyl Oxygen | This compound, H₃O⁺ | Protonated Ester |

| 2 | Nucleophilic Attack by Water | Protonated Ester, H₂O | Tetrahedral Intermediate |

| 3 | Proton Transfer | Tetrahedral Intermediate | Protonated Tetrahedral Intermediate |

| 4 | Elimination of Leaving Group | Protonated Tetrahedral Intermediate | 3,4-dimethylpentanoic acid (protonated), Ethanol |

Base-promoted hydrolysis, commonly known as saponification, is an irreversible reaction that is generally a more efficient method for cleaving esters. chemguide.co.ukchemistrysteps.com The reaction involves heating the ester with a strong base, such as sodium hydroxide (B78521). youtube.com

The mechanism for saponification is distinct from the acid-catalyzed pathway:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the this compound. youtube.comyoutube.com This forms a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (CH₃CH₂O⁻) as the leaving group. youtube.comyoutube.com

Deprotonation (Acid-Base Reaction): The ethoxide ion is a strong base and immediately deprotonates the newly formed 3,4-dimethylpentanoic acid. youtube.comyoutube.com This is a rapid and irreversible acid-base reaction that produces ethanol and the sodium salt of the carboxylic acid (sodium 3,4-dimethylpentanoate). youtube.com

This final deprotonation step renders the entire process irreversible, in contrast to the equilibrium of acid-catalyzed hydrolysis. chemguide.co.ukchemistrysteps.com

Table 2: Comparison of Hydrolysis Methods

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |

| Reversibility | Reversible chemguide.co.uklibretexts.org | Irreversible chemistrysteps.comyoutube.com |

| Products | Carboxylic Acid and Alcohol libretexts.org | Carboxylate Salt and Alcohol libretexts.org |

| Reaction Rate | Generally slower | Generally faster and goes to completion |

Reduction Chemistry of the Ester Functionality

The ester group in this compound can be reduced to yield primary alcohols. This transformation can be achieved through the use of powerful hydride-based reducing agents or via catalytic hydrogenation under more strenuous conditions.

Esters are less reactive towards nucleophilic attack than aldehydes or ketones, and therefore require strong reducing agents for conversion to alcohols. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. khanacademy.org Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce esters. khanacademy.org

The reduction process with LiAlH₄ involves two successive additions of a hydride ion (H⁻):

The first hydride ion attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate.

This intermediate collapses, eliminating the ethoxide group to form an intermediate aldehyde (3,4-dimethylpentanal).

The aldehyde is immediately attacked by a second hydride ion, which reduces it to an alkoxide.

An acidic workup (e.g., addition of water or dilute acid) is then required to protonate the resulting alkoxides, yielding two alcohol molecules: 3,4-dimethylpentan-1-ol and ethanol. khanacademy.org

Table 3: Common Hydride Reagents for Ester Reduction

| Reagent | Formula | Reactivity with Esters | Products |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | High | Two primary alcohols (after workup) |

Catalytic hydrogenation is another method for the reduction of esters, although it is less common in laboratory settings than hydride reduction due to the harsh conditions required. This process, known as hydrogenolysis, involves cleaving the C-O bond with hydrogen gas (H₂). libretexts.org

The reaction typically requires high temperatures and pressures, along with a specialized catalyst. Common catalysts for this transformation include copper chromite (Adkins catalyst). The reaction breaks the ester into two separate alcohol molecules. For this compound, catalytic hydrogenation yields 3,4-dimethylpentan-1-ol and ethanol. libretexts.org

Table 4: Typical Conditions for Catalytic Hydrogenation of Esters

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Copper Chromite (Cu₂Cr₂O₅) |

| Pressure | High (e.g., 100-300 atm) |

| Temperature | High (e.g., 150-300 °C) |

| Reagent | Hydrogen Gas (H₂) |

Transesterification Reactions with Various Alcohols

Transesterification is a process in which the alkoxy group of an ester is exchanged for the alkoxy group of another alcohol. masterorganicchemistry.com This reaction is an equilibrium process that can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the reaction to completion, the reactant alcohol is typically used in large excess or as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen of the ester is protonated, followed by nucleophilic attack from the new alcohol. After a proton transfer, the original alcohol group is eliminated, and deprotonation yields the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification : A strong base is used to deprotonate the reactant alcohol, forming a nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester in an addition-elimination sequence, displacing the original alkoxide group. masterorganicchemistry.com

For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid or base catalyst will produce Mthis compound and ethanol. researchgate.net

Table 5: Examples of Transesterification of this compound

| Reactant Alcohol | Catalyst Type | Product Ester | Byproduct Alcohol |

|---|---|---|---|

| Methanol | Acid or Base | Mthis compound | Ethanol |

| Propanol | Acid or Base | Propyl 3,4-dimethylpentanoate | Ethanol |

Derivatization Strategies via Functional Group Interconversions

The chemical reactivity of this compound offers several pathways for derivatization through the interconversion of its functional groups. These transformations primarily involve reactions at the α-carbon, modifications of the branched alkyl chains, and conversion of the ester moiety into other functional groups, such as amides.

Reactions at the α-Carbon (e.g., active methylene (B1212753) chemistry for related esters)

The carbon atom adjacent to the carbonyl group in an ester, known as the α-carbon, can exhibit heightened reactivity, particularly in the context of "active methylene" chemistry. easetolearn.comquora.com This reactivity stems from the ability of the carbonyl group to stabilize a negative charge on the α-carbon through resonance, making the α-hydrogens more acidic than those in a typical alkane. easetolearn.com

While this compound itself does not possess a methylene group (a -CH2- group) directly adjacent to two carbonyl groups, a characteristic of classic active methylene compounds like malonic ester, the principles of α-carbon reactivity still apply. easetolearn.comquora.com The α-carbon in this compound is a methine group (-CH-), and the hydrogen attached to it can be abstracted by a strong base to form an enolate ion.

This enolate can then act as a nucleophile in various reactions, allowing for the introduction of substituents at the α-position. libretexts.org For instance, in the presence of a suitable base and an alkyl halide, alkylation at the α-carbon could potentially occur. This type of reaction is a fundamental strategy in organic synthesis for forming new carbon-carbon bonds. The general mechanism for such α-substitution reactions often involves the formation of an enol or enolate intermediate. libretexts.org

Table 1: Comparison of α-Carbon Acidity in Esters

| Compound Name | Structure | α-Carbon Environment | Relative Acidity of α-Hydrogen |

| Diethyl malonate | CH₂(COOEt)₂ | Methylene between two carbonyls | High |

| Ethyl acetoacetate | CH₃COCH₂COOEt | Methylene between a ketone and an ester | Moderate to High |

| This compound | (CH₃)₂CHCH(CH₃)CH₂COOEt | Methine adjacent to one carbonyl | Low to Moderate |

Data compiled from established principles of organic chemistry.

Modifications at the Branched Alkyl Chains

The branched alkyl portion of this compound, specifically the 3,4-dimethylpentyl group, is generally less reactive than the ester functional group. The carbon-carbon and carbon-hydrogen single bonds that constitute these chains are strong and nonpolar, making them resistant to many chemical transformations under standard conditions. ncert.nic.in

However, modifications can be achieved under more forcing conditions, typically involving free-radical reactions. For example, halogenation of the alkyl chain can occur in the presence of a halogen and ultraviolet (UV) light. This reaction proceeds via a free-radical chain mechanism and is generally not very selective, leading to a mixture of halogenated products.

Formation of Amide Derivatives (e.g., 3,4-dimethylpentanoyl tyramide from 3,4-dimethylpentanoic acid)

A common and synthetically useful transformation of esters is their conversion to amides. This can be achieved by reacting the ester with an amine, a process known as aminolysis. The reaction typically requires heating or catalysis, as amines are weaker nucleophiles than the hydroxide ions used in saponification.

Alternatively, and often more efficiently, the corresponding carboxylic acid, 3,4-dimethylpentanoic acid, can be converted to an amide. guidechem.comnist.gov This is a widely used strategy in organic synthesis. The carboxylic acid is first activated to a more reactive species, such as an acyl chloride or an active ester, which then readily reacts with an amine to form the desired amide. For example, 3,4-dimethylpentanoic acid can be reacted with thionyl chloride (SOCl₂) to form 3,4-dimethylpentanoyl chloride. chegg.com This acyl chloride is a highly reactive electrophile that will readily react with an amine, such as tyramine, to yield the corresponding amide, 3,4-dimethylpentanoyl tyramide.

The synthesis of amide derivatives is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. nih.gov The formation of tyramide derivatives, for instance, has been utilized in various biochemical applications, including signal amplification techniques. nih.govnih.gov

Table 2: Reagents for Amide Synthesis from Carboxylic Acids

| Activating Reagent | Intermediate | Amine Reactant (Example) | Product (Example) |

| Thionyl chloride (SOCl₂) | Acyl chloride | Tyramine | 3,4-dimethylpentanoyl tyramide |

| EDC/HOBt | Active ester | Aniline | N-phenyl-3,4-dimethylpentanamide |

| DCC/DMAP | Active ester | Morpholine | (3,4-dimethylpentanoyl)morpholine |

This table presents common coupling reagents and is based on general synthetic methodologies. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies in the Study of Ethyl 3,4 Dimethylpentanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

In a hypothetical ¹H NMR spectrum of Ethyl 3,4-dimethylpentanoate, one would expect to observe distinct signals for each chemically non-equivalent proton. The ethyl group of the ester would show a quartet for the -O-CH₂- protons (shifted downfield due to the adjacent oxygen) and a triplet for the terminal -CH₃ protons. The protons on the pentanoate backbone would exhibit more complex splitting patterns due to the presence of chiral centers at positions 3 and 4, potentially leading to diastereotopic protons and complex multiplets.

Hypothetical ¹H NMR Data Table

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| Ethyl -CH₃ | ~1.2 | Triplet | ~7 |

| Ethyl -O-CH₂- | ~4.1 | Quartet | ~7 |

| Pentanoate -CH₂- (Position 2) | ~2.2 | Multiplet | - |

| Pentanoate -CH- (Position 3) | Multiplet | - | - |

| Pentanoate -CH- (Position 4) | Multiplet | - | - |

| Pentanoate -CH₃ (on C3 or C4) | Doublet | ~7 | |

| Pentanoate -CH₃ (on C3 or C4) | Doublet | ~7 |

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. A distinct signal for the carbonyl carbon of the ester group would be expected in the downfield region (around 170-180 ppm). The carbon of the -O-CH₂- group would also be shifted downfield. The remaining aliphatic carbons would appear in the upfield region of the spectrum.

Hypothetical ¹³C NMR Data Table

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~173 |

| Ethyl -O-CH₂- | ~60 |

| Pentanoate -CH₂- (Position 2) | - |

| Pentanoate -CH- (Position 3) | - |

| Pentanoate -CH- (Position 4) | - |

| Pentanoate -CH₃ (on C3 or C4) | - |

| Pentanoate -CH₃ (on C3 or C4) | - |

| Ethyl -CH₃ | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

2D NMR techniques would be essential for unambiguously assigning the proton and carbon signals and determining the connectivity of the atoms.

COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other, helping to trace the carbon chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the ester linkage and the positions of the methyl groups.

Due to the presence of two stereocenters, the diastereomers of this compound would likely have distinct NMR spectra, and advanced NMR techniques could potentially be used to elucidate the relative stereochemistry.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound (C₉H₁₈O₂), the expected molecular weight is approximately 158.24 g/mol . ESI-MS would be expected to show a prominent ion at m/z 159.14 (for [M+H]⁺).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. In GC-MS analysis using electron ionization (EI), the molecule would undergo fragmentation. The resulting mass spectrum would show a series of fragment ions.

Hypothetical Mass Spectrometry Fragmentation Data

| m/z | Possible Fragment Ion |

| 158 | [C₉H₁₈O₂]⁺ (Molecular Ion) |

| 113 | Loss of -OCH₂CH₃ (ethoxy group) |

| 88 | McLafferty rearrangement fragment |

| 71 | Alkyl fragments |

| 57 | Alkyl fragments |

| 43 | Alkyl fragments |

The fragmentation pattern would be key to confirming the structure, with characteristic losses of the ethoxy group and cleavage at the branched points of the carbon chain. GC would also be able to separate different isomers of ethyl dimethylpentanoate, which would then be identified by their unique mass spectra.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, which has the molecular formula C₉H₁₈O₂, HRMS provides an experimental mass that can be compared against the theoretically calculated exact mass.

The theoretical monoisotopic mass of C₉H₁₈O₂ is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O). A close correlation between the measured and theoretical mass, typically within a few parts per million (ppm), unequivocally confirms the compound's elemental formula and distinguishes it from other compounds with the same nominal mass. This level of precision is crucial for structural elucidation and for verifying the identity of a synthesized compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₈O₂ |

| Theoretical Exact Mass (Monoisotopic) | 158.13068 u |

| Typical Experimental Mass | 158.13072 u |

| Mass Error | < 5 ppm |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds.

The most prominent features in its spectrum are indicative of the ester functional group. A strong, sharp absorption band appears in the region of 1750-1735 cm⁻¹ due to the carbonyl (C=O) stretching vibration. Another characteristic strong band, corresponding to the C-O-C stretching vibration of the ester linkage, is typically observed in the 1300-1150 cm⁻¹ range. Additionally, the presence of the saturated alkyl framework (the dimethylpentyl and ethyl groups) is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1465 cm⁻¹ and 1375 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2960-2850 | C-H Stretch (Alkyl) | Strong |

| 1750-1735 | C=O Stretch (Ester Carbonyl) | Strong, Sharp |

| 1465 | C-H Bend (CH₂) | Variable |

| 1375 | C-H Bend (CH₃) | Variable |

| 1300-1150 | C-O Stretch (Ester) | Strong |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of this compound, enabling its separation from reaction mixtures, the assessment of its purity, and the resolution of its different stereoisomeric forms.

Gas chromatography (GC) is the preferred method for analyzing volatile compounds like this compound. Method development focuses on achieving a sharp, symmetrical peak with a stable retention time for accurate purity assessment and quantification.

The selection of the stationary phase is critical. A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS), is often suitable. Optimization involves creating a temperature program that starts at a low temperature to resolve any volatile impurities and then ramps up to elute the target compound in a reasonable time. The injector and detector temperatures are set high enough to ensure complete vaporization and prevent condensation. A flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons.

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 80 °C (2 min), ramp 10 °C/min to 250 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

While GC is often used for volatile esters, High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, particularly for samples that are not suitable for high-temperature analysis or for preparative separations. Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of compound.

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase. The separation is based on the compound's partitioning between these two phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water provides effective elution and separation from more polar or less polar impurities. sielc.comresearchgate.net Quantification is typically achieved using a UV detector, although the ester's chromophore is weak; detection may be performed at low wavelengths (~210 nm).

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

This compound possesses two chiral centers (at carbons 3 and 4), meaning it can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Chiral chromatography is the definitive technique for separating these stereoisomers to determine the enantiomeric and diastereomeric purity of a sample.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for resolving a wide range of chiral compounds. Method development involves screening various CSPs and mobile phases (typically mixtures of alkanes like hexane (B92381) with an alcohol modifier like isopropanol) to find the optimal conditions for baseline separation of all four isomers. The ability to resolve these stereoisomers is critical, as they may exhibit different biological activities. nih.gov

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

|---|---|---|

| (3R,4S) | 10.2 | - |

| (3S,4R) | 11.5 | > 1.5 |

| (3R,4R) | 13.8 | > 1.5 |

| (3S,4S) | 15.1 | > 1.5 |

Computational Chemistry and Theoretical Investigations of Ethyl 3,4 Dimethylpentanoate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone of modern chemical research. These methods are used to compute the electronic structure of molecules, from which a wide array of properties can be derived. For ethyl 3,4-dimethylpentanoate, these calculations can elucidate the distribution of electrons within the molecule, the energies of its molecular orbitals, and the geometries of its stable and transition-state structures. Such information is fundamental to understanding its chemical reactivity and spectroscopic signatures.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for investigating the mechanisms of chemical reactions involving organic molecules like this compound. For instance, the hydrolysis of the ester group, a fundamental reaction, can be modeled using DFT to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

The general mechanism for the base-catalyzed hydrolysis of an ester involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. DFT calculations can model this process by locating the transition state for this step, which would feature a partially formed bond between the hydroxide oxygen and the carbonyl carbon, and a partially broken C=O double bond. The calculated energy of this transition state, relative to the reactants, provides the activation energy for the reaction, a key determinant of the reaction rate.

A hypothetical DFT study on the hydrolysis of this compound might yield the following energetic profile:

| Species | Relative Energy (kcal/mol) |

| Reactants (Ester + OH⁻) | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -8.5 |

| Transition State 2 | +12.7 |

| Products (Carboxylate + Ethanol) | -20.1 |

This interactive table presents a hypothetical energy profile for the base-catalyzed hydrolysis of this compound as would be predicted by DFT calculations.

These calculations would not only provide energetic information but also detailed geometric parameters of the transition states, such as key bond lengths and angles, offering a complete picture of the reaction mechanism at the molecular level.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the non-bonding oxygen atom of the carbonyl group, indicating that this is the most likely site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the antibonding π* orbital of the C=O bond, making the carbonyl carbon the primary site for nucleophilic attack.

A molecular orbital analysis would also provide insights into the distribution of charge within the molecule. The calculated electrostatic potential surface would visually represent the electron-rich and electron-poor regions of the molecule, further confirming the reactivity patterns predicted by the HOMO and LUMO analysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and intermolecular interactions.

For a flexible molecule like this compound, numerous conformations are possible due to rotation around its single bonds. An MD simulation can explore these different conformations and determine their relative populations at a given temperature. This is crucial for understanding how the molecule's shape influences its physical properties and reactivity. The simulation would likely reveal that the extended, anti-periplanar conformations of the alkyl chain are energetically favored, but that a significant population of gauche conformers also exists.

MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvent molecules or other reactants. By simulating the molecule in a box of solvent (e.g., water or ethanol), one can observe the formation and breaking of intermolecular hydrogen bonds and van der Waals interactions. These simulations can provide a detailed picture of the solvation shell around the ester and how it influences the molecule's behavior. dntb.gov.ua

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are now routinely used to predict the spectroscopic properties of molecules, which can be a powerful tool for structure elucidation and the interpretation of experimental spectra. uncw.edufuv.edu.br For this compound, it is possible to calculate its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and other spectroscopic data.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nmrdb.orggithub.io These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. The predicted spectrum for this compound would show distinct signals for the ethyl group protons and carbons, as well as for the various methyl and methine groups in the pentanoate chain.

Similarly, the vibrational frequencies corresponding to the IR spectrum can be computed. These calculations would predict the characteristic C=O stretching frequency of the ester group, typically around 1730-1750 cm⁻¹, as well as the various C-H and C-O stretching and bending vibrations throughout the molecule.

| Parameter | Predicted Value |

| ¹³C Chemical Shift (C=O) | ~172 ppm |

| ¹H Chemical Shift (CH₂ of ethyl) | ~4.1 ppm |

| IR Frequency (C=O stretch) | ~1740 cm⁻¹ |

This interactive table provides illustrative predicted spectroscopic parameters for this compound based on common computational methods.

Structure-Reactivity Relationships and Reaction Selectivity Predictions

Computational chemistry can be used to establish quantitative structure-activity relationships (QSAR) and to predict the selectivity of chemical reactions. rsc.org By systematically modifying the structure of this compound in silico (e.g., by changing the substitution pattern on the alkyl chain) and calculating the effect on a particular property (such as reaction rate or binding affinity), one can develop models that predict the behavior of related compounds.

For reactions with multiple possible outcomes, such as those involving the abstraction of a hydrogen atom by a radical, computational methods can predict which site is most likely to react. By calculating the bond dissociation energies (BDEs) for each C-H bond in this compound, one can identify the weakest C-H bond, which is generally the most susceptible to radical attack. It is expected that the C-H bond at the tertiary carbon (position 4) would have the lowest BDE and therefore be the most reactive site.

These predictive capabilities are invaluable in fields such as drug design and materials science, where the ability to screen large numbers of candidate molecules computationally can save significant time and resources in the laboratory.

Environmental Fate and Degradation Pathways of Ethyl 3,4 Dimethylpentanoate

Biotic Degradation Processes (Biodegradation)

Biodegradation, the breakdown of organic matter by microorganisms, is expected to be a significant degradation pathway for Ethyl 3,4-dimethylpentanoate in the environment. Esters are generally considered to be biodegradable.

The initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond by microbial esterases or lipases. This reaction cleaves the molecule into its constituent alcohol (ethanol) and carboxylic acid (3,4-dimethylpentanoic acid). researchgate.net This is a common and widespread metabolic capability among microorganisms.

Following hydrolysis, the resulting ethanol (B145695) and 3,4-dimethylpentanoic acid are further metabolized by microorganisms. Ethanol is a readily utilized carbon source for a wide variety of microbes. The 3,4-dimethylpentanoic acid, being a branched-chain fatty acid, would likely be metabolized through pathways similar to those for other short-chain fatty acids. nih.govmetwarebio.comalliedacademies.orgmetabolon.com These pathways typically involve activation to the corresponding acyl-CoA derivative, followed by catabolism through pathways such as beta-oxidation or other specialized pathways for branched-chain acids, ultimately leading to intermediates of central metabolism like acetyl-CoA and propionyl-CoA. nih.gov

Based on the expected biotransformation pathway, the primary metabolites of this compound biodegradation would be:

Ethanol: A simple alcohol that is readily mineralized by a wide range of microorganisms.

3,4-Dimethylpentanoic acid: A branched-chain carboxylic acid that is expected to be further degraded.

Further downstream metabolites would be intermediates of central microbial metabolism. The identification of specific metabolites from the breakdown of 3,4-dimethylpentanoic acid would require dedicated studies. However, based on the metabolism of other branched-chain fatty acids, potential intermediates could include smaller carboxylic acids and acyl-CoA derivatives. acs.orgnih.govresearchgate.net

The rate of biodegradation of this compound in the environment can be influenced by a variety of factors, including:

Microbial Population: The presence and abundance of microorganisms possessing the necessary enzymes (esterases and enzymes for fatty acid metabolism) are critical.

Temperature: Microbial activity and enzyme kinetics are temperature-dependent, with optimal rates occurring within a specific temperature range.

pH: The pH of the environment can affect both microbial activity and the stability of the ester itself.

Oxygen Availability: The complete degradation of the resulting 3,4-dimethylpentanoic acid is likely to be more rapid under aerobic conditions. Anaerobic degradation is also possible but may proceed at a slower rate. researchgate.net

Nutrient Availability: Microorganisms require other nutrients (e.g., nitrogen, phosphorus) for growth and metabolism.

Bioavailability: The extent to which the compound is available to microorganisms can be affected by its solubility and sorption to soil or sediment particles.

Chemical Structure: The branching in the 3,4-dimethylpentanoate moiety may influence the rate of enzymatic hydrolysis and subsequent metabolism compared to linear esters. researchgate.netsemanticscholar.org

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| 3,4-dimethylpentanoic acid |

| Acetyl-CoA |

| Diethyl Phthalate |

| Ethanol |

| This compound |

| Ethyl Acetate |

| Methyl Acetate |

| Methyl Acrylate |

| Propionyl-CoA |

Applications of Ethyl 3,4 Dimethylpentanoate As a Chemical Building Block and in Synthetic Strategies

Role in the Synthesis of Biologically Relevant Molecules

The structure of ethyl 3,4-dimethylpentanoate makes it a valuable starting point for the synthesis of molecules that require specific branched alkyl motifs.

As an ester, this compound can be readily converted into its corresponding carboxylic acid and alcohol, which can serve as chiral synthons.

Hydrolysis to 3,4-Dimethylpentanoic Acid: Through acid- or base-catalyzed hydrolysis, the ester is converted to 3,4-dimethylpentanoic acid and ethanol (B145695). This reaction provides a straightforward route to a branched-chain carboxylic acid, a structural motif present in various natural products and pharmacologically active compounds.

Reduction to 3,4-Dimethylpentan-1-ol: The ester functionality can be reduced using powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), to yield 3,4-dimethylpentan-1-ol. This transformation converts the ester into a primary alcohol, opening up further synthetic pathways through oxidation or substitution reactions.

The chirality at the C4 position makes these resulting molecules, the acid and the alcohol, valuable intermediates. Enantioselective synthesis or chiral resolution techniques can be employed to isolate specific stereoisomers, which are crucial for the synthesis of enantiopure target molecules.

The inherent structure of this compound is its key feature. The sec-butyl group attached to the α-carbon of the ethyl group creates a distinct, sterically hindered, and highly branched framework. ncert.nic.in In organic synthesis, incorporating such specific branched structures is often a challenge. Using this compound as a starting material provides a direct method to introduce this entire C9 skeleton into a larger, more complex molecule. This strategy is particularly useful in the synthesis of natural products or designer molecules where this specific branching pattern is a required structural element.

Integration into Multi-Step Organic Syntheses

In the context of multi-step total synthesis, esters like this compound are valuable intermediates. The ester group is relatively stable under a variety of reaction conditions, allowing chemists to perform modifications on other parts of a molecule without affecting the ester.

The ester can serve as a protecting group for the carboxylic acid functionality, which can be deprotected via hydrolysis in a later step. Conversely, the ester can be the site of reaction. For example, the α-protons can be removed by a strong base to form an enolate, which can then participate in alkylation or condensation reactions to form new carbon-carbon bonds. This versatility allows for its strategic integration into complex synthetic sequences, where its reactivity can be harnessed at the appropriate stage.

Design and Synthesis of Novel Derivatives for Chemical Research

The ester functionality of this compound is a key handle for the synthesis of novel derivatives for chemical research. Standard transformations of the ester group can lead to a wide array of new compounds with potentially unique properties.

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, new esters can be formed. This allows for the modification of the alcohol portion of the molecule, which can be used to tune physical properties like boiling point or solubility.

Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amides. This introduces nitrogen into the molecule and creates a fundamentally different functional group with distinct chemical properties and reactivity.

Claisen Condensation: The ester can react with another ester molecule in the presence of a strong base to form a β-keto ester. This classic carbon-carbon bond-forming reaction is a powerful tool for building more complex carbon skeletons.

These potential transformations highlight the utility of this compound as a starting material for creating libraries of novel, highly branched compounds for further investigation in materials science or medicinal chemistry.

常见问题

Q. What is the correct IUPAC nomenclature for Ethyl 3,4-dimethylpentanoate, and how does its structure differ from isomers like Ethyl 2,4-dimethylpentanoate?

this compound is named based on the pentanoic acid backbone, with methyl groups at positions 3 and 4, esterified with ethanol. Isomers such as Ethyl 2,4-dimethylpentanoate differ in substituent positions, altering physicochemical properties (e.g., boiling points, polarity). Analytical techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) can distinguish isomers by comparing retention times or splitting patterns in spectra .

Q. What are standard methods for synthesizing this compound in a laboratory setting?

The ester is typically synthesized via Fischer esterification, reacting 3,4-dimethylpentanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Alternatively, nucleophilic acyl substitution using acid chlorides and ethanol can be employed. Reaction optimization (e.g., temperature, solvent, catalyst) is critical for yield improvement. Purity verification requires techniques like thin-layer chromatography (TLC) or NMR .

Q. How can researchers ensure high purity (>95%) of this compound post-synthesis?

Purification involves fractional distillation under reduced pressure to separate the ester from unreacted acid/alcohol. Column chromatography (e.g., silica gel with hexane/ethyl acetate eluent) may resolve isomers. Final purity is validated via GC-MS or high-performance liquid chromatography (HPLC) using certified reference standards .

Q. What safety protocols are recommended for handling this compound in the lab?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work under fume hoods to avoid inhalation. Storage should be in airtight containers at 4°C, away from ignition sources. Spill management requires inert absorbents (e.g., vermiculite) and proper disposal per local regulations .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Regioselectivity during esterification may require protecting groups (e.g., silyl ethers) to direct methylation to specific positions. Computational modeling (e.g., density functional theory (DFT)) can predict reaction pathways. Experimental validation via kinetic studies (e.g., varying temperature/pH) and monitoring intermediate formation with in-situ FTIR is advised .

Q. What advanced spectroscopic techniques are used to characterize this compound’s structure?

- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., methyl groups at δ 1.0–1.5 ppm) and coupling constants.

- IR Spectroscopy : Confirms ester carbonyl (C=O) stretch at ~1737 cm⁻¹.

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 173.17 for C₉H₁₈O₂). Cross-referencing with databases (e.g., NIST) ensures accuracy .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Conduct accelerated stability studies by incubating the ester in buffered solutions (pH 2–12) at 40–60°C. Monitor degradation via HPLC or NMR. Hydrolysis rates follow pseudo-first-order kinetics; activation energy (Eₐ) is calculated using the Arrhenius equation. Results inform storage conditions and catalytic stability in enzymatic studies .

Q. What computational approaches predict the environmental fate of this compound?

Use quantitative structure-activity relationship (QSAR) models to estimate biodegradability, toxicity, and bioaccumulation. Molecular dynamics simulations assess interactions with biological membranes or enzymes. Experimental validation via OECD 301B (ready biodegradability test) complements predictions .

Q. How do structural modifications (e.g., fluorination) alter the reactivity of this compound in catalytic applications?

Introduce electron-withdrawing groups (e.g., -CF₃) to study effects on ester hydrolysis or transesterification. Compare reaction rates using kinetic assays and characterize intermediates via X-ray crystallography or mass spectrometry. Such modifications may enhance stability or selectivity in enzyme-mediated reactions .

Data Contradictions and Validation

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., boiling points) of this compound isomers?

Cross-validate data using multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed journals). Experimental determination via differential scanning calorimetry (DSC) or vapor pressure osmometry resolves ambiguities. Isomer-specific retention indices in GC-MS databases (e.g., Adams or FFNSC) provide additional confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。